molecular formula C18H14FNO3 B2822133 N-(3-(4-fluorophenoxy)benzyl)furan-2-carboxamide CAS No. 1207009-36-6

N-(3-(4-fluorophenoxy)benzyl)furan-2-carboxamide

Cat. No.: B2822133
CAS No.: 1207009-36-6
M. Wt: 311.312
InChI Key: HXFCJMOSLIUXCT-UHFFFAOYSA-N
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Description

N-(3-(4-fluorophenoxy)benzyl)furan-2-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is characterized by the presence of a furan ring, a benzyl group, and a fluorophenoxy moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-fluorophenoxy)benzyl)furan-2-carboxamide typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the benzyl group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the furan ring in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the fluorophenoxy moiety: The fluorophenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorophenol reacts with a suitable leaving group on the benzyl-furan intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-(3-(4-fluorophenoxy)benzyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the carboxamide can be reduced to form the corresponding amine.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.

    Medicine: Research suggests it may have anti-inflammatory and anticancer properties, making it a candidate for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-(4-fluorophenoxy)benzyl)furan-2-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes involved in inflammatory pathways, such as cyclooxygenase.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(4-chlorophenoxy)benzyl)furan-2-carboxamide
  • N-(3-(4-bromophenoxy)benzyl)furan-2-carboxamide
  • N-(3-(4-methylphenoxy)benzyl)furan-2-carboxamide

Uniqueness

N-(3-(4-fluorophenoxy)benzyl)furan-2-carboxamide is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability compared to its analogs with different substituents. The fluorine atom can also influence the compound’s lipophilicity and ability to cross cell membranes, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[[3-(4-fluorophenoxy)phenyl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO3/c19-14-6-8-15(9-7-14)23-16-4-1-3-13(11-16)12-20-18(21)17-5-2-10-22-17/h1-11H,12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFCJMOSLIUXCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)CNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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